

# Ac-YVAD-CMK: A Technical Guide to its Role in Inflammasome Pathway Inhibition

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## Compound of Interest

Compound Name: Ac-YVAD-CMK

Cat. No.: B10768236

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This in-depth technical guide provides a comprehensive overview of the selective and irreversible caspase-1 inhibitor, **Ac-YVAD-CMK**. It details its mechanism of action, its profound effects on the inflammasome signaling pathway, and provides structured data and experimental protocols for its application in research and drug development.

## Introduction to Ac-YVAD-CMK

**Ac-YVAD-CMK** (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.<sup>[1]</sup> Its design is based on the substrate recognition sequence of caspase-1, allowing it to specifically target and covalently bind to the active site of this critical inflammatory enzyme.<sup>[1]</sup> By inhibiting caspase-1, **Ac-YVAD-CMK** effectively blocks the maturation and secretion of pro-inflammatory cytokines IL-1 $\beta$  and IL-18, and prevents pyroptosis, a form of inflammatory cell death.<sup>[1][2]</sup> These properties make **Ac-YVAD-CMK** an invaluable tool for studying the inflammasome pathway and a potential therapeutic agent for a range of inflammatory diseases.

## Mechanism of Action: Targeting the Core of the Inflammasome

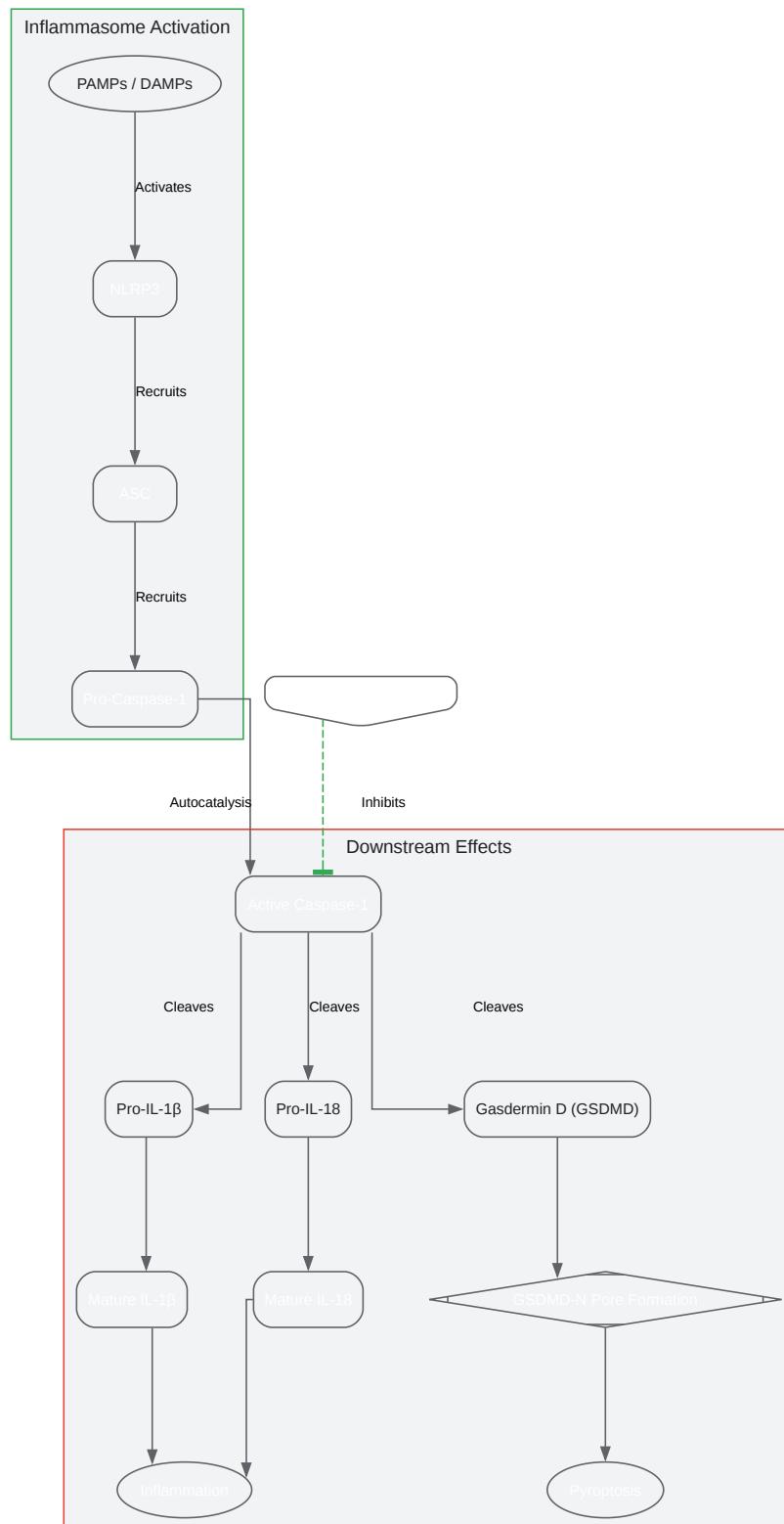
The inflammasome is a multi-protein complex that plays a central role in the innate immune response to pathogens and cellular stress. Its activation leads to the autocatalytic cleavage and

activation of pro-caspase-1 into its active form, caspase-1.

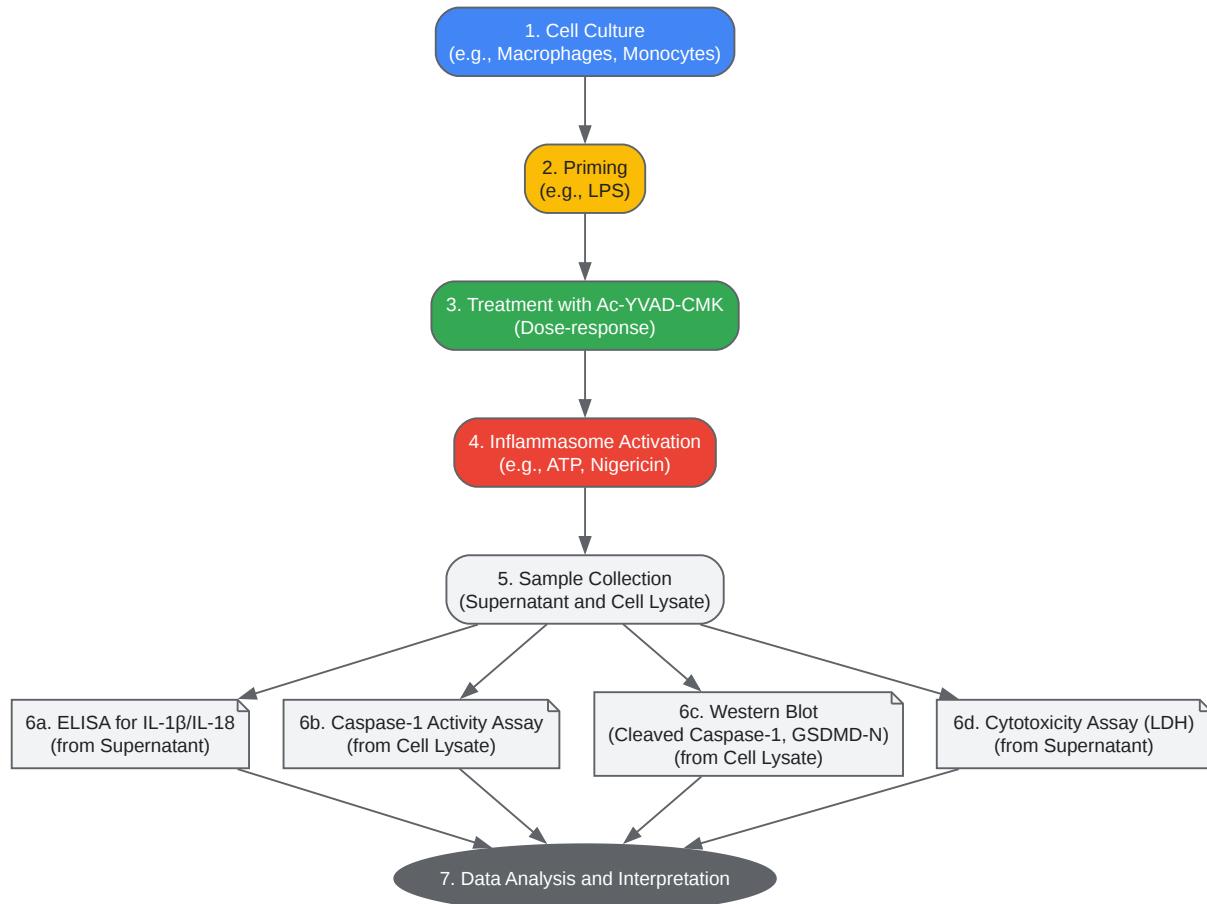
**Ac-YVAD-CMK** exerts its inhibitory effect by mimicking the natural substrate of caspase-1. The chloromethylketone (CMK) moiety forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-1, leading to its irreversible inactivation.[\[1\]](#) This targeted inhibition prevents the downstream cleavage of pro-inflammatory cytokines and the pore-forming protein Gasdermin D (GSDMD), thereby halting the inflammatory cascade.

Below is a diagram illustrating the canonical NLRP3 inflammasome pathway and the inhibitory action of **Ac-YVAD-CMK**.

## Canonical NLRP3 Inflammasome Pathway and Ac-YVAD-CMK Inhibition



## In Vitro Experimental Workflow for Ac-YVAD-CMK

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## References

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